molecular formula C27H26O4 B8342706 4-hydroxy-5-[(3-methoxyphenyl)methyl]-2-phenethyl-2-phenyl-3H-pyran-6-one

4-hydroxy-5-[(3-methoxyphenyl)methyl]-2-phenethyl-2-phenyl-3H-pyran-6-one

Cat. No. B8342706
M. Wt: 414.5 g/mol
InChI Key: KJGFQJMJXRDFNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840751

Procedure details

The title compound was prepared as described in General Method 8 using the following: 5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one (0.300 g, 1.02 mmol), Et3N (0.15 mL, 1.1 mmol), 2-methoxybenzoyl chloride (0.17 g, 1.02 mmol), CH2Cl2 (4.0 mL), acetonitrile (4.0 mL), acetone cyanohydrin (0.05 mL, 0.5 mmol), Et3N (0.35 mL, 2.5 mmol), glacial acetic acid (5.0 mL), sodium cyanoborohydride (0.47 g, 7.5 mmol).
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
0.05 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.35 mL
Type
reactant
Reaction Step Five
Quantity
0.47 g
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[CH:3]=1.[CH3:23]CN(CC)CC.[CH3:30][O:31][C:32]1[CH:40]=[CH:39][CH:38]=[CH:37][C:33]=1C(Cl)=O.CC(C)(O)C#N.C([BH3-])#N.[Na+]>C(O)(=O)C.C(#N)C.C(Cl)Cl>[OH:1][C:2]1[CH2:7][C:6]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[O:5][C:4](=[O:22])[C:3]=1[CH2:23][C:39]1[CH:38]=[CH:37][CH:33]=[C:32]([O:31][CH3:30])[CH:40]=1 |f:4.5|

Inputs

Step One
Name
5,6-dihydro-4-hydroxy-6-phenyl-6-(2-phenylethyl)-2H-pyran-2-one
Quantity
0.3 g
Type
reactant
Smiles
OC1=CC(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O
Step Two
Name
Quantity
0.15 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.17 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Step Four
Name
Quantity
0.05 mL
Type
reactant
Smiles
CC(C#N)(O)C
Step Five
Name
Quantity
0.35 mL
Type
reactant
Smiles
CCN(CC)CC
Step Six
Name
Quantity
0.47 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Step Seven
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)#N
Step Nine
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(OC(C1)(CCC1=CC=CC=C1)C1=CC=CC=C1)=O)CC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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